

A Comprehensive Technical Guide to 2-Difluoromethoxy-naphthalene-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Difluoromethoxy-naphthalene-1-carbaldehyde

Cat. No.: B380441

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Difluoromethoxy-naphthalene-1-carbaldehyde is a fluorinated aromatic aldehyde built upon a naphthalene scaffold. The introduction of the difluoromethoxy group (-OCHF₂) is a key structural feature, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The naphthalene core itself is a privileged structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.^[1] This technical guide provides a detailed overview of the known properties, synthesis, and potential biological significance of **2-Difluoromethoxy-naphthalene-1-carbaldehyde** to support its application in research and drug development.

Chemical and Physical Properties

While specific experimental data for **2-Difluoromethoxy-naphthalene-1-carbaldehyde** is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of **2-Difluoromethoxy-naphthalene-1-carbaldehyde**

Property	Value	Source
CAS Number	80395-32-0	[2]
Molecular Formula	C ₁₂ H ₈ F ₂ O ₂	[2][3]
Molecular Weight	222.19 g/mol	[2][3]
Appearance	White to off-white solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)	-

Spectroscopic Data

Detailed spectroscopic data for **2-Difluoromethoxy-naphthalene-1-carbaldehyde** are not readily available. However, the expected spectral characteristics can be inferred from the analysis of closely related naphthalene aldehydes.

Table 2: Predicted Spectroscopic Data for **2-Difluoromethoxy-naphthalene-1-carbaldehyde**

Technique	Predicted Chemical Shifts / Frequencies
^1H NMR	Aromatic protons (naphthalene ring): δ 7.5-9.0 ppm; Aldehyde proton (-CHO): δ 9.5-10.5 ppm; Difluoromethoxy proton (-OCHF ₂): triplet, δ 6.5-7.5 ppm.
^{13}C NMR	Aldehyde carbonyl carbon: δ 190-200 ppm; Aromatic carbons: δ 110-150 ppm; Difluoromethoxy carbon (-OCHF ₂): triplet, δ 110-120 ppm.
FT-IR	C=O stretch (aldehyde): 1680-1710 cm^{-1} ; C-O-C stretch: 1200-1300 cm^{-1} ; C-F stretch: 1000-1100 cm^{-1} ; Aromatic C-H stretch: 3000-3100 cm^{-1} .

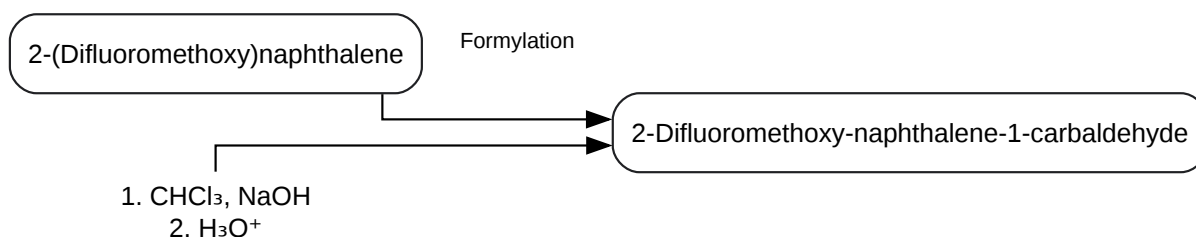
Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Difluoromethoxy-naphthalene-1-carbaldehyde** is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar naphthaldehyde derivatives. A common approach involves the formylation of a difluoromethoxylated naphthalene precursor. One such general method is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenolic substrate.

Representative Experimental Protocol: Synthesis via Formylation

This protocol is a representative example based on the synthesis of similar hydroxy-naphthaldehydes and should be adapted and optimized for the specific substrate.

Reaction Scheme:



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Caption: General synthetic scheme for the formylation of a naphthalene derivative.

Procedure:

- **Preparation of the Reaction Mixture:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)naphthalene in a suitable solvent such as ethanol.
- **Addition of Base:** Add an aqueous solution of a strong base, for example, sodium hydroxide, to the flask.
- **Addition of Formylating Agent:** While stirring vigorously, add chloroform dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- **Reaction:** After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.
- **Work-up:** After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.
- **Extraction and Purification:** Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Potential Applications

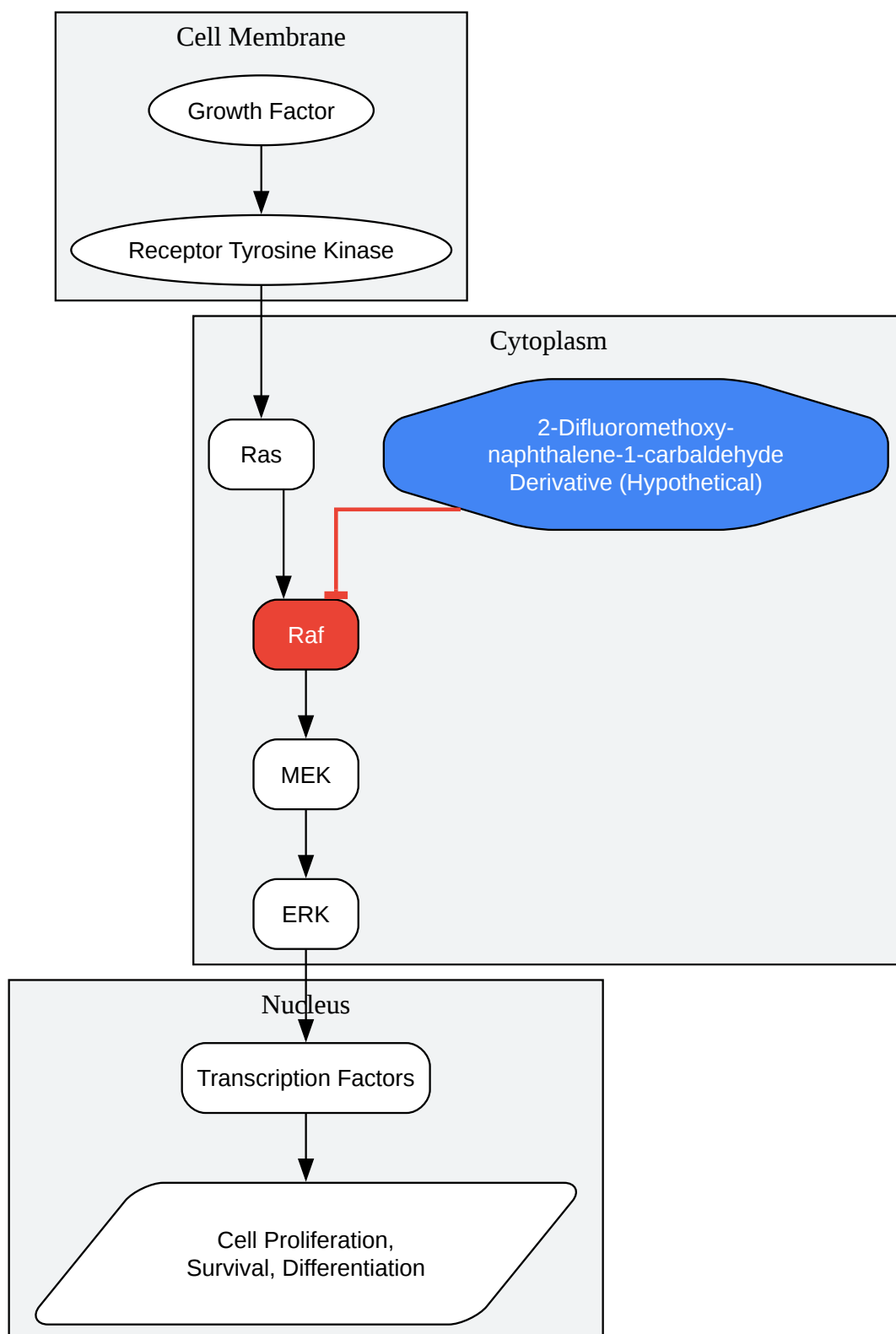
While direct biological studies on **2-Difluoromethoxy-naphthalene-1-carbaldehyde** are scarce, the broader class of naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.

A recent study highlighted a naphthalene-based diarylamide containing a difluoromethoxy group as a potent pan-Raf kinase inhibitor with significant anti-melanoma activity.[4] This compound was shown to inhibit both wild-type and mutant forms of B-Raf, a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway leads to cell cycle arrest and apoptosis.

Given the structural similarities, it is plausible that **2-Difluoromethoxy-naphthalene-1-carbaldehyde** could serve as a valuable scaffold or intermediate for the development of novel anticancer agents targeting similar pathways.

Hypothetical Signaling Pathway Involvement

Based on the activity of a structurally related compound, a potential mechanism of action for derivatives of **2-Difluoromethoxy-naphthalene-1-carbaldehyde** could involve the inhibition of the Raf/MEK/ERK signaling cascade.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of **2-Difluoromethoxy-naphthalene-1-carbaldehyde**.

Safety and Handling

Detailed toxicological data for **2-Difluoromethoxy-naphthalene-1-carbaldehyde** are not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Difluoromethoxy-naphthalene-1-carbaldehyde represents an interesting chemical entity with potential applications in medicinal chemistry and materials science. Its fluorinated naphthalene structure suggests that it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activities and potential mechanisms of action. This guide provides a foundational understanding to aid researchers in their future investigations of this promising compound.

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